molecular formula C15H13FN2O2 B5511510 N'-[(E)-(2-fluorophenyl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B5511510
M. Wt: 272.27 g/mol
InChI Key: NVYXBQFVKKUIOR-LICLKQGHSA-N
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Description

N’-[(E)-(2-fluorophenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they have a wide range of applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2-fluorobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both fluorine and methoxy substituents, which influence its electronic properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-20-13-8-6-11(7-9-13)15(19)18-17-10-12-4-2-3-5-14(12)16/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYXBQFVKKUIOR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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